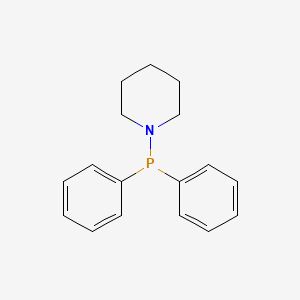
1-(Diphenylphosphanyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphanyl)piperidine is an organophosphorus compound that features a piperidine ring bonded to a diphenylphosphanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with chlorodiphenylphosphine under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylphosphanyl)piperidine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Coordination: The diphenylphosphanyl group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, or rhodium are often used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted piperidine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphanyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, cross-coupling, and hydroformylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 1-(Diphenylphosphanyl)piperidine exerts its effects largely depends on its role in specific reactions:
Catalysis: As a ligand, it coordinates with transition metals, altering their electronic and steric properties to enhance catalytic activity. The diphenylphosphanyl group provides a stable coordination environment, while the piperidine ring can influence the overall reactivity.
Biological Activity: The compound’s derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
1-(Diphenylphosphanyl)piperidine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the piperidine ring, which can influence its coordination behavior and reactivity.
Diphenylphosphinopropane: This compound has a similar diphenylphosphanyl group but differs in the backbone structure, affecting its steric and electronic properties.
Propiedades
Número CAS |
22859-54-7 |
|---|---|
Fórmula molecular |
C17H20NP |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
diphenyl(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H20NP/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clave InChI |
JMSPUJLNOCVMHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
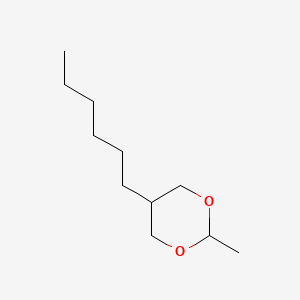

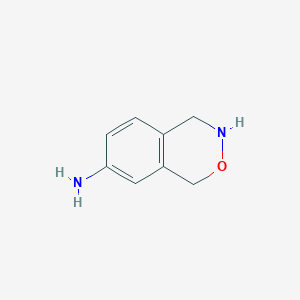
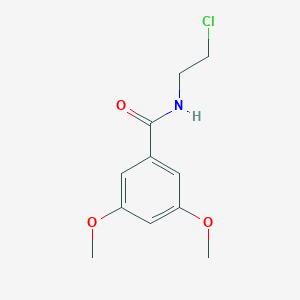
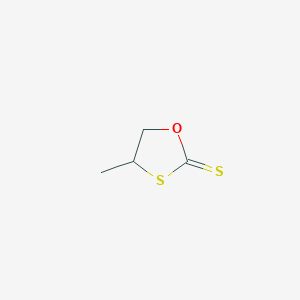
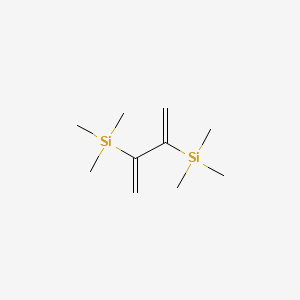
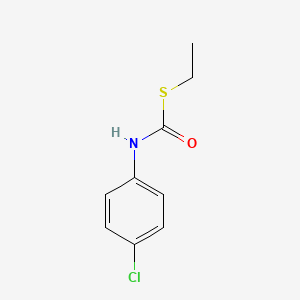
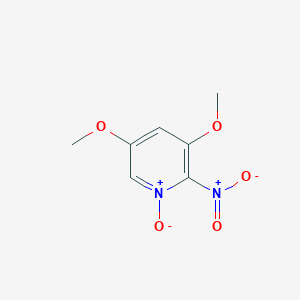
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

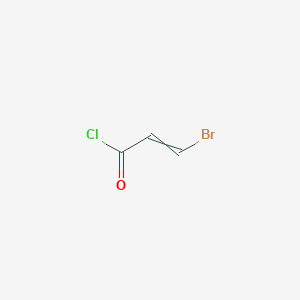
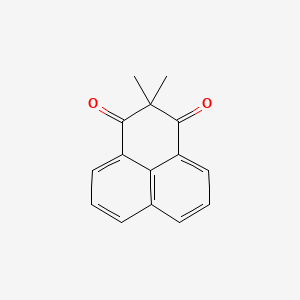
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
